Product packaging for 4-(Benzo[cd]indol-2-ylamino)phenol(Cat. No.:CAS No. 392714-38-4)

4-(Benzo[cd]indol-2-ylamino)phenol

Cat. No.: B2860243
CAS No.: 392714-38-4
M. Wt: 260.296
InChI Key: WJRWASBJYYGTIG-UHFFFAOYSA-N
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Description

4-(Benzo[cd]indol-2-ylamino)phenol (CAS 392714-38-4) is a chemical compound with the molecular formula C₁₇H₁₂N₂O and a molecular weight of 260.29 g/mol . This reagent features a benzo[cd]indole scaffold, a structure recognized in medicinal chemistry for its significant research value. The benzo[cd]indol-2(1H)-one core structure is an important scaffold in pharmaceutical and biologically active compounds . Recent scientific investigations have demonstrated that derivatives based on this structure exhibit promising biological activity, particularly in the field of oncology . For instance, research has identified related conjugates that function as valuable lead compounds in the development of anti-metastatic agents, showing potent inhibitory activity in hepatocellular carcinoma (HCC) migration both in vitro and in vivo . The mechanism of action for these bioactive conjugates involves entry into cancer cells via the polyamine transporter, subsequent localization in lysosomes, and the induction of mutually reinforcing autophagy and apoptosis . Furthermore, some derivatives in this class have been reported to act as inhibitors of autophagy-related genes and exhibit potential as lysosome-targeted fluorescent imaging agents, highlighting their utility as dual-functional compounds in biomedical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12N2O B2860243 4-(Benzo[cd]indol-2-ylamino)phenol CAS No. 392714-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzo[cd]indol-2-ylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c20-13-9-7-12(8-10-13)18-17-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRWASBJYYGTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Benzo Cd Indol 2 Ylamino Phenol and Its Derivatives

Retrosynthetic Analysis of the 4-(Benzo[cd]indol-2-ylamino)phenol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the anilino C-N bond, which links the benzo[cd]indole (B15494331) and the aminophenol rings. This disconnection simplifies the target molecule into two key synthons: a 2-functionalized benzo[cd]indole derivative and 4-aminophenol (B1666318).

The 2-functionalized benzo[cd]indole would act as an electrophile, while the 4-aminophenol would serve as the nucleophile. The benzo[cd]indole synthon requires further deconstruction. A common precursor for a 2-substituted benzo[cd]indole is the corresponding lactam, Benzo[cd]indol-2(1H)-one. This lactam can be synthesized from derivatives of naphthalene (B1677914), establishing a clear synthetic pathway from readily available starting materials.

Synthetic Approaches for the Benzo[cd]indole Core

The formation of the Benzo[cd]indol-2(1H)-one core often starts from naphthalene-based precursors. A notable method involves the reaction of naphthalic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride in pyridine. frontiersin.org Subsequent treatment with benzenesulfonyl chloride induces a cyclization and rearrangement process to yield the desired lactam. frontiersin.org Another approach involves the C8-carbonylation of 1-substituted naphthalene derivatives, which can be a regioselective method for constructing the polycyclic system. researchgate.net

More recent and efficient methods for creating substituted benzo[cd]indoles involve organometallic approaches. For instance, the reaction of 1-halo-8-lithionaphthalenes with various nitriles provides a direct, transition-metal-free route to 2-substituted benzo[cd]indoles. nih.govuni-regensburg.de This reaction is thought to be facilitated by a "clothespin effect" where the proximity of the peri-substituents on the naphthalene ring promotes the intramolecular cyclization. d-nb.inforesearchgate.net Copper-catalyzed intramolecular cyclization of 8-alkynyl-1-naphthylamine derivatives also presents a viable pathway to this scaffold. researchgate.netresearchgate.net

Table 1: Selected Cyclization Strategies for Benzo[cd]indole Core Synthesis

Starting Material(s) Key Reagents/Conditions Product Reference(s)

Once the Benzo[cd]indol-2(1H)-one is formed, it must be functionalized at the 2-position to enable coupling with the aminophenol moiety. A common strategy is to convert the lactam into a more reactive 2-halo-benzo[cd]indole. This transformation can be achieved by treating the lactam with halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃).

Alternatively, direct synthesis of 2-substituted benzo[cd]indoles, as mentioned above, can bypass this step. uni-regensburg.de Functionalization can also occur at other positions on the ring system, for example, through electrophilic substitution reactions, to create a wider range of derivatives. nih.gov

Synthetic Routes for the Aminophenol Moiety and its Coupling

The final key steps in the synthesis involve the preparation of the aminophenol component and its subsequent coupling to the benzo[cd]indole core.

4-Aminophenol is a readily available commodity chemical, often produced industrially by the catalytic hydrogenation of 4-nitrophenol. For laboratory-scale synthesis, this reduction can be carried out using various reducing agents, including metal catalysts like palladium on carbon (Pd/C) with a hydrogen source. In the context of the total synthesis, it may be necessary to use protecting groups for either the amine or the phenol (B47542) functionality to prevent unwanted side reactions during the coupling step. The choice of protecting group depends on the specific coupling conditions to be employed.

The formation of the C-N bond between the 2-position of the benzo[cd]indole and the amino group of 4-aminophenol is typically achieved through cross-coupling reactions. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. wikipedia.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-synthesis.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl The reaction is known for its high functional group tolerance and can often be carried out under relatively mild conditions. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that represents a more traditional approach to C-N bond formation. wikipedia.org While classic Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have been developed that utilize catalytic amounts of copper, often in the presence of a ligand, under milder conditions. nih.govfrontiersin.org The Ullmann reaction can be a viable alternative to the Buchwald-Hartwig amination, particularly for specific substrates. acs.org

Table 2: Comparison of Key C-N Coupling Reactions

Reaction Catalyst System Typical Conditions Advantages Disadvantages Reference(s)
Buchwald-Hartwig Amination Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane), 80-120 °C High yields, broad substrate scope, high functional group tolerance, mild conditions. Catalyst and ligand cost, sensitivity to air and moisture. wikipedia.orgorganic-synthesis.com
Ullmann Condensation Copper precursor (e.g., CuI, CuO), often with a ligand (e.g., phenanthroline, diamines) High temperatures (often >140 °C), polar aprotic solvents (e.g., DMF, NMP) Inexpensive catalyst, effective for certain substrates. Harsh conditions, often requires stoichiometric copper, can have lower yields and substrate scope. wikipedia.orgnih.gov

The successful synthesis of this compound hinges on the careful selection and optimization of these synthetic steps, from the initial construction of the benzo[cd]indole framework to the final, crucial C-N bond-forming reaction.

Catalytic and Green Chemistry Approaches in Synthesis

The synthesis of this compound and its derivatives has increasingly moved towards more sustainable and efficient methods. Catalytic and green chemistry principles are at the forefront of these efforts, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govfrontiersin.org This technology offers significant advantages over conventional heating methods, including reduced reaction times, cleaner reaction profiles, and often, the ability to perform reactions under solvent-free conditions. researchgate.net

While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented, the principles of MAOS can be applied to key bond-forming reactions in its synthesis. For instance, the crucial C-N bond formation between a 2-halo-benzo[cd]indole and 4-aminophenol could be significantly expedited.

Hypothetical Microwave-Assisted Synthesis Data:

EntryReactantsCatalyst/SolventPower (W)Time (min)Yield (%)
12-chloro-benzo[cd]indole, 4-aminophenolPd(OAc)₂, Xantphos, Cs₂CO₃ / DMF1001585
22-bromo-benzo[cd]indole, 4-aminophenolCuI, L-proline, K₂CO₃ / DMSO1202078
32-tosyl-benzo[cd]indole, 4-aminophenolK₂CO₃ / NMP (solvent-free)1501092

This table presents hypothetical data based on typical conditions for similar microwave-assisted C-N coupling reactions.

The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating. scielo.br

Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

The formation of the C-N bond linking the benzo[cd]indole and phenol moieties is a critical step in the synthesis of the target compound. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become the methods of choice for this transformation due to their high efficiency and broad substrate scope. rsc.org These reactions typically employ palladium or copper catalysts with appropriate ligands.

Recent advancements have also explored the use of more earth-abundant and less toxic metals like iron for C-N cross-coupling, presenting a greener alternative. nih.gov The development of transition-metal-free methods for intramolecular C-N bond formation in indole (B1671886) synthesis also highlights a move towards more sustainable practices. nih.gov

Key Features of Metal-Catalyzed C-N Bond Formation:

Catalysts: Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) and copper salts (e.g., CuI, Cu₂O) are commonly used.

Ligands: Phosphine-based ligands (e.g., Xantphos, BINAP) for palladium and nitrogen- or oxygen-based ligands (e.g., L-proline, phenanthroline) for copper are crucial for catalytic activity.

Bases: A variety of inorganic and organic bases (e.g., Cs₂CO₃, K₃PO₄, t-BuONa) are employed to facilitate the reaction.

Functionalization and Derivatization Strategies for Advanced Analogues

To explore structure-activity relationships (SAR), the core structure of this compound can be systematically modified. nih.govnih.gov This involves regioselective substitutions on the benzo[cd]indole system, modifications of the phenolic hydroxyl group, and the introduction of diverse substituents.

Regioselective Substitution Patterns on the Benzo[cd]indole System

The benzo[cd]indole core offers several positions for substitution, allowing for fine-tuning of the molecule's properties. Regioselective functionalization is key to understanding the impact of substituent placement on biological activity. nih.gov

Recent synthetic methods have enabled the regioselective introduction of substituents at various positions of the indole and benzannulated indole rings. researchgate.netrsc.org For instance, electrophilic aromatic substitution can introduce groups at specific positions on the benzene (B151609) ring of the benzo[cd]indole, while metal-catalyzed reactions can be used to functionalize specific C-H bonds.

Examples of Regioselective Substitutions:

PositionReagent/ReactionResulting Substituent
C-4NBSBromo
C-5HNO₃/H₂SO₄Nitro
C-6Friedel-Crafts AcylationAcetyl
N-1Alkyl halide, NaHAlkyl

This table illustrates potential regioselective substitutions on the benzo[cd]indole core based on general indole chemistry.

Modifications of the Phenolic Hydroxyl Group

Common modifications include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers. This can introduce a variety of alkyl, aryl, or functionalized chains.

Esterification: Acylation with acid chlorides or anhydrides to produce esters. This can modulate the compound's lipophilicity and metabolic stability.

Replacement: The hydroxyl group can be converted to a triflate and subsequently replaced by other functional groups via cross-coupling reactions. researchgate.net

The importance of the phenolic hydroxyl group is often highlighted in SAR studies, where its removal or modification can lead to a significant change in activity. nih.gov

Incorporation of Diverse Substituents for Structure-Activity Relationship Studies

A systematic exploration of a wide range of substituents is crucial for developing a comprehensive SAR. pitt.eduacs.org By varying the electronic and steric properties of the substituents on both the benzo[cd]indole and the phenol rings, researchers can probe the key interactions responsible for a compound's activity.

Table of Diverse Substituents for SAR Studies:

Substituent ClassExamplesPotential Impact
Halogens-F, -Cl, -BrModulate lipophilicity and electronic properties.
Alkyl/Aryl Groups-CH₃, -iPr, -PhAlter steric bulk and hydrophobicity.
Electron-Donating Groups-OCH₃, -N(CH₃)₂Increase electron density, affect H-bonding.
Electron-Withdrawing Groups-NO₂, -CN, -CF₃Decrease electron density, alter pKa.
Hydrogen Bond Donors/Acceptors-OH, -NH₂, -COOHParticipate in key binding interactions.

The insights gained from these SAR studies are invaluable for the rational design of more potent and selective analogues. sci-hub.box

Mechanistic Investigations of Chemical Transformations and Reactivity

Elucidation of Reaction Mechanisms in the Synthesis of 4-(Benzo[cd]indol-2-ylamino)phenol

The synthesis of this compound involves the construction of the core benzo[cd]indol-2(1H)-one scaffold, followed by the introduction of the 4-aminophenol (B1666318) group. The initial step often involves the formation of the tricyclic lactam system. nih.gov A common precursor is naphthalic anhydride (B1165640) or a derivative, which undergoes cyclization with an appropriate nitrogen source.

One plausible pathway begins with the acylation of a naphthalene (B1677914) derivative, followed by cyclization to form the benzo[cd]indol-2(1H)-one ring. For instance, derivatives of this core have been synthesized starting from 1-acetylnaphthalene, which can be converted to a benzo[cd]indol-2(1H)-one intermediate. nih.gov The final key step is the coupling of the 2-substituted benzo[cd]indol-2-one with p-aminophenol. This is typically achieved through a nucleophilic substitution reaction where the amino group of p-aminophenol displaces a leaving group (e.g., a halogen or a sulfonate) at the 2-position of the benzo[cd]indole (B15494331) core. Alternatively, modern cross-coupling reactions catalyzed by transition metals like palladium or copper could be employed to form the C-N bond, a common strategy in the synthesis of complex amines.

The reaction mechanism for the nucleophilic aromatic substitution would proceed via an addition-elimination pathway, where the nucleophilic nitrogen atom of 4-aminophenol attacks the electron-deficient C2 carbon of the benzo[cd]indol-2-one ring. This forms a Meisenheimer-like intermediate, which then expels the leaving group to restore aromaticity and yield the final product.

Studies on Intramolecular Cyclization and Rearrangement Processes

Intramolecular cyclization is a fundamental process in the synthesis of the benzo[cd]indol-2-one core. These reactions involve the formation of a new ring by joining two ends of a single molecule. For example, derivatives of the related benzimidazole (B57391) ring system are formed through the intramolecular cyclization of an amidic compound. rsc.org Similar strategies are employed for other benzo-fused heterocycles, where precursors are designed to undergo ring closure under specific conditions, often promoted by acid or a transition metal catalyst. mdpi.com

A particularly relevant transformation in the synthesis of the title compound is the Smiles rearrangement. This process is an intramolecular nucleophilic aromatic substitution that can be used to convert phenols into anilines. researchgate.net In a hypothetical synthetic route to this compound, a precursor could be an ether linking the benzo[cd]indol-2-one scaffold to a hydroquinone-like moiety through an activated aromatic ring. The presence of a strong base would facilitate the rearrangement, where the nitrogen atom of the benzo[cd]indole ring acts as the nucleophile, attacking the aromatic ring of the phenol (B47542) and displacing the ether linkage to form the final C-N bond. The reaction is promoted by electron-withdrawing groups on the phenol ring. researchgate.net

Another key process is the photo-Wolff rearrangement, which can generate vinylketenes from α-diazo ketones. These highly reactive intermediates can then undergo benzannulation reactions with ynamides in a pericyclic cascade to produce highly substituted aniline (B41778) derivatives, which are precursors to complex heterocyclic systems. mit.edu

Investigation of the Role of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalyst and reaction conditions plays a critical role in directing the outcome of the synthesis of complex heterocyclic molecules like this compound. Transition metal catalysts are extensively used to facilitate bond formation with high efficiency and selectivity.

Catalyst Influence:

Palladium: Palladium catalysts are widely used for C-N cross-coupling reactions (Buchwald-Hartwig amination), which could be used to form the bond between the benzo[cd]indol-2-one core and the aminophenol. Palladium acetate (B1210297) is a common catalyst for such transformations, often used with specific ligands that modulate its reactivity. acs.org

Copper: Copper salts, such as copper(I) iodide (CuI), are effective catalysts for intramolecular cyclization reactions, particularly in the synthesis of indoles from 2-alkynyl anilines. rsc.org Copper can also be used in Ullmann condensation reactions to form C-N bonds.

Rhodium and Cobalt: Rhodium(III) and Cobalt(III) catalysts have been employed in C-H activation and annulation reactions to construct heterocyclic rings. mdpi.com These methods offer atom economy by directly functionalizing C-H bonds.

Nickel: Nickel catalysts have been shown to be effective for nucleophilic addition reactions within a molecule to furnish benzofuran (B130515) derivatives, a related oxygen-containing heterocycle. acs.org

Reaction Conditions: The selectivity of a synthetic pathway is also heavily influenced by the reaction conditions.

Solvent: The choice of solvent can affect reactant solubility and the stability of intermediates. Solvents like dimethylformamide (DMF), toluene, and acetonitrile (B52724) are common in these types of syntheses. nih.govacs.org In some modern "green" chemistry approaches, water has been used as a solvent for microwave-assisted coupling reactions. frontiersin.org

Temperature: Temperature control is crucial. Some reactions require heating or refluxing for extended periods to proceed to completion, while others are performed at low temperatures to control selectivity. nih.gov Microwave irradiation has emerged as a technique to significantly reduce reaction times by rapidly heating the reaction mixture. frontiersin.orgmdpi.com

Base: The presence and strength of a base (e.g., K₂CO₃, Cs₂CO₃, triethylamine) are often critical, particularly in deprotonation steps to generate a potent nucleophile or in neutralizing acidic byproducts. nih.govrsc.org

The table below summarizes various catalytic systems used in the synthesis of related heterocyclic compounds, which could be adapted for the synthesis of this compound.

Catalyst SystemReaction TypeApplication ExampleRef.
Pd(OAc)₂ / Ligand C-N Cross-CouplingSynthesis of benzoyl-substituted benzofurans acs.org
CuI / Base (e.g., Cs₂CO₃) Intramolecular CyclizationSynthesis of 2-substituted indoles rsc.org
[Cp*RhCl₂]₂ / AgSbF₆ C-H Alkylation/CyclizationSynthesis of 2H-indazoles mdpi.com
NiFe₂O₄@MCM-41@IL/Pt A3 Coupling ReactionSynthesis of benzoimidazo[1,2-a]pyrimidines frontiersin.org
AgNO₃ / (NH₄)₂S₂O₈ C(sp²)-H FunctionalizationC-O cyclization to form lactones acs.org

Kinetic and Thermodynamic Analysis of Key Synthetic Steps

A comprehensive understanding of a reaction mechanism requires the study of its kinetics and thermodynamics. While specific experimental data for the synthesis of this compound is not prominently available in the literature, the principles of such analyses are well-established.

Kinetic Analysis: Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. For the synthesis of the target compound, key steps for kinetic analysis would include the rate-determining step of the cyclization to form the benzo[cd]indol-2-one core or the C-N bond formation step.

Rate Law Determination: By systematically varying the concentrations of the reactants and catalyst, one can determine the order of the reaction with respect to each component. This provides insight into the composition of the transition state of the rate-determining step.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing mechanism. It involves replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant KIE for a C-H bond suggests that this bond is broken in the rate-determining step, a key consideration in C-H activation reactions. acs.org

Activation Parameters: By studying the reaction rate at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius or Eyring equations. These parameters provide information about the energy barrier and the molecularity and order of the transition state.

Reaction Enthalpy (ΔH): This measures the heat absorbed or released during a reaction. Exothermic reactions (negative ΔH) are generally more favorable.

Reaction Entropy (ΔS): This measures the change in disorder. Cyclization reactions, for example, typically have a negative entropy change because they result in a more ordered system.

For a multi-step synthesis, understanding the kinetic and thermodynamic profile of each step is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of unwanted byproducts. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(Benzo[cd]indol-2-ylamino)phenol. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

In a typical ¹H NMR spectrum of a related aminophenol derivative, distinct signals would be expected for the aromatic protons on the benzo[cd]indole (B15494331) and phenol (B47542) rings. The chemical shifts of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents. For instance, the protons on the phenol ring would likely appear in the downfield region due to the deshielding effect of the aromatic ring currents. The N-H and O-H protons would exhibit characteristic broad signals, the positions of which can be sensitive to solvent and concentration.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative Aminophenol Moiety (Note: This is a hypothetical data table for illustrative purposes as direct experimental data for this compound is not publicly available.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (Phenol)6.8 - 7.5115 - 130
Aromatic CH (Benzoindole)7.0 - 8.2110 - 140
N-H8.5 - 9.5 (broad)-
O-H9.0 - 10.0 (broad)-
C-O (Phenol)-150 - 160
C-N (Amino)-140 - 150

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

The mass spectrum would display a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique used) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern, induced by techniques such as electron ionization (EI) or collision-induced dissociation (CID), can provide valuable structural information. The fragmentation of the molecule would likely involve the cleavage of the C-N bond connecting the benzo[cd]indole and aminophenol moieties, as well as characteristic fragmentations of the individual ring systems. This data helps to piece together the molecular structure and confirm the identity of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for this compound. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-N and C-O stretching vibrations would also give rise to distinct peaks. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The analysis of bond lengths and infrared vibrational spectra in related systems shows that intramolecular hydrogen bonds can be significantly strengthened in the excited state. rsc.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the carbon framework of the aromatic rings.

Table 2: Expected Characteristic IR Absorption Bands for this compound (Note: This is a generalized table of expected vibrational frequencies.)

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch3200 - 3600 (broad)
N-H Stretch3200 - 3500
Aromatic C-H Stretch3000 - 3100
C=C Aromatic Stretch1400 - 1600
C-O Stretch1200 - 1300
C-N Stretch1250 - 1350

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of each band being dependent on the molecular structure and the solvent.

For a molecule like this compound, the UV-Vis spectrum would be expected to show complex absorption bands arising from π-π* transitions within the extended aromatic system. The presence of heteroatoms (N and O) with lone pairs of electrons could also lead to n-π* transitions. The specific wavelengths of maximum absorption are influenced by the degree of conjugation and the nature of the substituents. In related aminophenol derivatives, electronic absorption spectra can exhibit multiple bands corresponding to different tautomeric forms, such as enol and keto forms. researchgate.net

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has been excited by the absorption of a photon. This technique provides valuable information about the excited-state properties and dynamics of this compound.

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical reaction that can occur in molecules containing both a proton donor (like the hydroxyl group in the phenol moiety) and a proton acceptor in close proximity. pnas.org Upon photoexcitation, the acidity and basicity of these groups can change dramatically, leading to the transfer of a proton within the molecule. researchgate.net This process often results in the formation of a transient tautomeric species with distinct electronic and emissive properties.

In systems related to this compound, such as N-salicylidene-o-aminophenol, studies have shown that ESIPT can occur efficiently in non-polar and aprotic polar solvents. researchgate.netnih.gov The intramolecular proton transfer can proceed through a six-membered ring transition state. researchgate.netnih.gov The presence and position of an amino group can influence the intramolecular hydrogen bonding in the excited state and potentially hinder the ESIPT process. rsc.org The study of ESIPT is crucial for understanding the photostability and potential applications of such compounds in areas like molecular sensors and light-emitting devices. pnas.org

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are key parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, providing a measure of the fluorescence efficiency. youtube.com The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. youtube.com

The determination of these parameters for this compound would involve steady-state and time-resolved fluorescence measurements. The quantum yield is often determined relative to a standard with a known quantum yield. nih.gov The fluorescence lifetime can be measured using techniques such as time-correlated single photon counting (TCSPC). nih.gov

The values of Φf and τf are sensitive to the molecular structure and the surrounding environment. For instance, the fluorescence quantum yields and lifetimes of fluorescein (B123965) derivatives are remarkably dependent on the substitutions on their core structure. nih.gov In some aggregation-induced emission luminogens, a high fluorescence quantum yield and long fluorescence lifetime in the solid state are desirable for applications in organic light-emitting diodes (OLEDs). mdpi.com The rate constant for fluorescence (kf) can be calculated from the quantum yield and lifetime (kf = Φf / τf). youtube.com

Table 3: Illustrative Photophysical Data for a Hypothetical Fluorescent Benzoindole Derivative (Note: This is a hypothetical data table for illustrative purposes.)

Parameter Value Conditions
Absorption Maximum (λabs)350 nmIn Ethanol
Emission Maximum (λem)450 nmIn Ethanol
Fluorescence Quantum Yield (Φf)0.65Relative to Quinine Sulfate
Fluorescence Lifetime (τf)5.2 nsTime-Correlated Single Photon Counting

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For aromatic and heterocyclic systems like benzo[cd]indole (B15494331) derivatives, these calculations reveal the distribution of electrons and predict chemical behavior. Methods like Density Functional Theory (DFT) are frequently employed to determine key electronic descriptors.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) indicates the ability to accept an electron. The energy gap between them (Egap = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

In studies of structurally related phenolic compounds, such as 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, DFT calculations were used to correlate electronic properties with antioxidant activity. nih.gov Researchers calculated various electronic and energetic descriptors, including HOMO-LUMO energy gaps, ionization potential (IP), and electron affinity (EA). nih.gov These parameters help elucidate the preferred mechanism of action, for instance, in radical scavenging. nih.gov Such analyses show that compounds with EHOMO values closer to zero tend to be better electron donors and thus exhibit higher activity. nih.gov

Global reactivity descriptors, derived from these energies, further quantify molecular behavior. These include electronegativity (χ), chemical hardness (η), and softness (S), which provide a comprehensive picture of a molecule's stability and reaction tendencies. mdpi.com

Table 1: Representative Electronic and Global Reactivity Descriptors (Calculated for a 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol analog using DFT)

DescriptorValue (eV)Description
EHOMO-5.98Energy of the Highest Occupied Molecular Orbital
ELUMO-1.87Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.11Indicator of chemical reactivity and stability
Ionization Potential (IP)5.98The energy required to remove an electron
Electron Affinity (EA)1.87The energy released when an electron is added
Electronegativity (χ)3.93The power to attract electrons
Hardness (η)2.05Resistance to change in electron distribution
Softness (S)0.49Reciprocal of hardness, indicates higher reactivity

Data sourced from a study on a related phenolic compound to illustrate the types of descriptors calculated. nih.gov

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the three-dimensional structure of molecules. By optimizing the molecular geometry, researchers can identify the most stable conformation—the one with the lowest potential energy. This process is crucial for understanding how the molecule will interact with its environment, including biological targets.

The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), 6-311++G**) is critical for the accuracy of the calculations. espublisher.comnih.gov For many organic molecules, including indole (B1671886) derivatives, the B3LYP functional has been shown to provide a good balance between computational cost and accuracy for predicting geometries and vibrational frequencies. mdpi.comespublisher.comnih.gov

In studies on various indole and benzimidazole (B57391) derivatives, DFT calculations are routinely performed to obtain optimized geometries. nih.govnih.gov The results of these calculations, such as bond lengths, bond angles, and dihedral angles, are often compared with experimental data from X-ray crystallography where available, to validate the computational model. espublisher.com This optimization is the first and most critical step before further calculations, such as predicting spectroscopic properties or modeling reaction mechanisms, can be performed. acs.org

Table 2: Typical Parameters for DFT-Based Geometry Optimization

ParameterTypical SelectionPurpose
Method Density Functional Theory (DFT)To calculate the electronic structure and energy of the molecule.
Functional B3LYPA hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Widely used for organic molecules.
Basis Set 6-311++G(d,p) or 6-31G(d,p)A set of mathematical functions used to describe the shape of electron orbitals. These sets provide a flexible description suitable for structural and energetic calculations.
Solvation Model PCM or SMDPolarizable Continuum Model or Solvation Model based on Density are used to simulate the effects of a solvent on the molecule's geometry and energy.
Task Optimization + FrequencyThe geometry is minimized to the lowest energy state, and frequency calculations are run to confirm it is a true minimum (no imaginary frequencies).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While QM methods provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as water or other solvents. ceu.es

For a molecule like 4-(Benzo[cd]indol-2-ylamino)phenol, which has rotatable bonds, MD simulations can explore the accessible conformational landscape. This involves identifying the different shapes (conformers) the molecule can adopt and the energy barriers between them. This information is vital in drug design, as the conformation a molecule adopts when binding to a biological target (the "bioactive conformation") may not be its lowest-energy state in solution. nih.govacs.org

Furthermore, MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solvation effects. They can reveal how solvent molecules arrange around the solute and calculate thermodynamic properties like the free energy of solvation. This is crucial for understanding solubility and how the solvent mediates interactions with other molecules. In the context of drug discovery, MD simulations are used to study the stability of a ligand within a protein's binding pocket and to observe the subtle conformational adjustments of both the ligand and the protein during the binding process. acs.org

Theoretical Prediction of Spectroscopic Parameters and Experimental Validation

A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, theoretical spectra for techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy can be generated.

DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies. nih.govmdpi.comuni-regensburg.de Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions, which correspond to the absorption peaks seen in UV-Vis spectra. acs.org

The validation of computational methods relies heavily on comparing these theoretical predictions with experimental results. mdpi.com A close match between the calculated and measured spectra gives confidence in the accuracy of the computational model, including the optimized geometry and electronic structure. For instance, studies on various benzo[cd]indole and related heterocyclic derivatives show good agreement between their calculated and experimental ¹H-NMR, ¹³C-NMR, and mass spectrometry data. mdpi.comuni-regensburg.denih.govfrontiersin.org This synergy between theory and experiment is crucial for accurate structural elucidation and characterization.

Table 3: Example of Experimental vs. Theoretical Spectroscopic Data for a 2-substituted Benzo[cd]indole Analog

NucleusExperimental ¹³C NMR (ppm)Calculated ¹³C NMR (ppm)Deviation (ppm)
C2168.6169.1+0.5
C3129.2129.5+0.3
C4129.4129.8+0.4
C5128.4128.8+0.4
C6126.4126.9+0.5
C7122.5123.0+0.5
C8135.3135.8+0.5

Data adapted from literature on a 2-(p-Tolyl)benzo[cd]indole to illustrate the comparison between experimental and theoretical values. uni-regensburg.de

Computational Modeling of Mechanistic Pathways and Transition States

Beyond static properties, computational chemistry can illuminate the "how" and "why" of chemical reactions and biological interactions. By mapping the potential energy surface of a reaction, researchers can model the entire mechanistic pathway, from reactants to products, including the high-energy transition states that must be overcome.

In the context of drug design, these methods are invaluable for understanding how a molecule inhibits an enzyme or modulates a receptor. For example, numerous studies have focused on benzo[cd]indol-2(1H)-one derivatives as potent inhibitors of biological targets like BET bromodomains and the autophagy-related enzyme Atg4B. nih.govnih.govnih.gov

Computational techniques used to explore these mechanisms include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to its target protein, providing a static snapshot of the interaction. Docking studies were instrumental in identifying and optimizing benzo[cd]indol-2(1H)-one inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) and QSAR: Computational models can help rationalize SAR, explaining why small changes to a molecule's structure lead to significant changes in biological activity. ceu.es

Transition State Search: For chemical reactions, specific algorithms can locate the geometry and energy of the transition state. While complex, this provides definitive information about the reaction barrier and rate. While explicit transition state calculations for the binding of benzo[cd]indole inhibitors are not always reported, the principles are used to guide the design of more potent compounds. scispace.com

These modeling approaches allow scientists to visualize the key interactions—such as hydrogen bonds or hydrophobic contacts—that underpin a molecule's biological function and to formulate hypotheses about its mechanism of action. nih.gov

Applications in Chemical Biology and Materials Science

Development as Molecular Probes and Sensors

The inherent photophysical properties of the benzo[cd]indole (B15494331) core make it an excellent platform for the development of molecular probes and sensors. These tools are crucial for visualizing and quantifying biological molecules and processes with high precision.

Derivatives of the benzo[cd]indole structure have been successfully developed as fluorescent probes for high-resolution cellular imaging. These probes offer significant advantages, including high photostability and brightness, which are essential for long-term and high-fidelity imaging of cellular components and processes. smolecule.comnih.gov

One notable application is the creation of deep-red emissive probes for imaging nucleolar RNA in living cells. smolecule.com These probes, based on a benzo[c,d]indole-quinoline (BIQ) monomethine cyanine (B1664457) scaffold, exhibit a "turn-on" fluorescence response, showing a more than 100-fold increase in fluorescence upon binding to RNA. smolecule.com This allows for clear visualization of nucleolar RNA with minimal background noise. Compared to commercially available probes, these BIQ-based sensors have longer emission wavelengths (greater than 650 nm), which is advantageous for live-cell imaging as it reduces cellular autofluorescence and allows for better compatibility with other fluorescent labels. smolecule.com

Furthermore, the structural rigidity of the benzo[h]coumarin-pyridinium scaffold, a related structure, has been shown to be crucial for high fluorescence efficiency. nih.gov For instance, a far-red emitting, water-soluble, and photostable probe named BS-CN has been developed for two-photon microscopy. This probe demonstrates a high quantum yield and a large two-photon excited fluorescence action cross-section, enabling the long-term tracking of mitochondria in live cells. nih.gov In fixed cells, this probe also shows an affinity for RNA, staining the nucleoli. nih.gov

The benzo[cd]indole framework is also a key component in the design of chemosensors for the detection of specific analytes, such as metal ions and anions. These sensors often operate on colorimetric or fluorometric principles, where the presence of the target analyte induces a measurable change in color or fluorescence intensity.

For example, chemosensors have been designed for the selective detection of Fe³⁺ ions. These probes can trigger a significant increase in absorbance at a specific wavelength upon binding to iron. nih.gov Similarly, fluorescent probes have been developed for detecting other metal ions like Cd²⁺, with high selectivity even in the presence of common interfering ions like Zn²⁺. nih.gov These capabilities have practical applications in analyzing real water samples. nih.gov

The detection of anions is another important application. Fluoride (B91410) ions (F⁻), for instance, can be detected using sensors that undergo a desilylation reaction in the presence of F⁻. This reaction leads to a dual-channel spectral response, including a distinct color change from yellow to blue and a quenching of fluorescence. google.com Such sensors have demonstrated high selectivity and sensitivity, making them useful for the qualitative and quantitative detection of fluoride in various samples, including toothpaste. google.com The design of these chemosensors often involves incorporating hydrogen donor functionalities like phenol (B47542) or amide moieties, which act as recognition sites for the target analyte. researchgate.net

Investigation as Enzyme Inhibitors

The structural features of 4-(Benzo[cd]indol-2-ylamino)phenol and its derivatives make them promising candidates for the development of potent and selective enzyme inhibitors. These inhibitors are valuable tools for studying enzyme function and can serve as lead compounds for drug discovery.

Receptor tyrosine kinases like Fibroblast Growth Factor Receptor 1 (FGFR1) and Epidermal Growth Factor Receptor (EGFR) are critical regulators of cell growth and survival, and their dysregulation is often implicated in cancer. nih.govijpsr.com There is substantial evidence for a cooperative interaction between FGFR1 and EGFR in lung adenocarcinoma, where increased FGFR1 expression can lead to enhanced EGFR activation and oncogenic signaling. nih.gov High FGFR1 expression has been linked to resistance to EGFR inhibitors (tyrosine kinase inhibitors, or TKIs) in both EGFR-mutated and EGFR-wild-type lung cancer models. nih.govresearchgate.net

This has spurred the development of dual inhibitors that can target both EGFR and FGFR1 simultaneously. Research has shown that dual inhibition can have synergistic effects on tumor growth in preclinical models. nih.gov Novel pyrimido[4,5-b]indoles, which are structurally related to the benzo[cd]indole core, have been synthesized and evaluated for their ability to inhibit both EGFR and PDGFR-β (another receptor tyrosine kinase). ijpsr.com Some of these compounds have demonstrated dual inhibitory activity in the nanomolar range, highlighting the potential of this chemical scaffold in overcoming resistance to single-target therapies. ijpsr.com Irreversible EGFR inhibitors often contain a reactive group, such as an acrylamide, that forms a covalent bond with a specific cysteine residue (Cys797) in the kinase domain, offering a different mechanism of action.

Table 1: Research Findings on Kinase Inhibition

Kinase TargetKey FindingSignificanceReference
FGFR1 & EGFR Cooperative interaction in lung cancer leads to increased oncogenic signaling and resistance to EGFR inhibitors.Supports the development of dual EGFR/FGFR inhibitors for selected patients. nih.gov
FGFR1 Up-regulation of FGFR1 in the presence of its ligand FGF2 decreases sensitivity to EGFR TKIs.Points to FGFR1 signaling as a mechanism of intrinsic resistance to TKI therapy in EGFR-mutated NSCLC. researchgate.net
EGFR & PDGFR-β Novel pyrimido[4,5-b]indole derivatives identified as dual inhibitors in the nanomolar range.Offers a potential strategy to combat resistance arising from EGFR/PDGFR-β heterodimerization. ijpsr.com

Beyond kinases, benzo[cd]indole derivatives have been investigated as inhibitors of a diverse range of other enzymes.

Autophagy-related 4B (Atg4B): Autophagy is a cellular degradation process that can promote cancer cell survival, making its inhibition a promising therapeutic strategy. The benzo[cd]indol-2(1H)-one scaffold has been identified as a novel inhibitor of Atg4B, a key cysteine protease in the autophagy pathway. Through structure-based screening, an optimized lead compound with a 7-aminobenzo[cd]indol-2-[1H]-one scaffold was developed. This compound was shown to inhibit autophagy in cells and enhance the cell-killing effect of chemotherapy drugs in colorectal cancer cell lines.

Acetylcholinesterase (AChE): AChE inhibitors are the primary treatment for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A series of novel benzo[cd]indol-2(1H)-one-donepezil hybrids have been designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One compound, 6a, showed particularly strong AChE inhibition with an IC50 value of 0.16 μM. Kinetic studies revealed that this compound binds to both the catalytic active site and the peripheral anionic site of the enzyme. Furthermore, indole (B1671886) derivatives in general have been widely explored as anticholinesterase agents.

Indoleamine 2,3-Dioxygenase (IDO): IDO is an enzyme that plays a role in immune suppression, particularly within the tumor microenvironment. Inhibiting IDO is a key strategy in cancer immunotherapy. The design and synthesis of 1,2,5-oxadiazole-3-carboximidamide derivatives have been explored as novel IDO1 inhibitors. Bifunctional molecules that combine IDO inhibition with other antitumor effects are also under investigation.

Table 2: Inhibition of Various Enzymes by Benzo[cd]indole Derivatives and Related Compounds

Enzyme TargetCompound ClassKey ResultReference
Atg4B Benzo[cd]indol-2(1H)-onesIdentification of a novel scaffold for Atg4B inhibition; synergistic effect with chemotherapy.
AChE Benzo[cd]indol-2(1H)-one-donepezil hybridsPotent dual inhibition of AChE and BuChE; Compound 6a showed an IC50 of 0.16 μM for AChE.
IDO1 1,2,5-Oxadiazole-3-carboximidamide derivativesDevelopment of novel inhibitors for cancer immunotherapy.

Modulation of Cellular Processes and Pathways

The ability of this compound and its analogs to interact with key cellular targets allows them to modulate a variety of cellular processes and pathways, making them valuable tools for biological research and potential therapeutic agents.

One of the most significant effects observed is the induction of programmed cell death pathways, including autophagy and apoptosis. A study on polyamine-benzo[cd]indol-2(1H)-one conjugates found that a specific compound, 15f, could induce both autophagy and apoptosis in hepatocellular carcinoma cells. The mechanism involves the compound localizing to lysosomes, cellular organelles central to the autophagy process. The crosstalk between the induced autophagy and apoptosis was found to be mutually reinforcing, leading to potent anti-metastatic activity in both in vitro and in vivo models.

In addition to inducing cell death, benzo[cd]indol-2(1H)-one derivatives have been shown to affect cell proliferation by modulating the cell cycle. As inhibitors of BRD4, a protein involved in gene transcription, these compounds can down-regulate the expression of key oncogenes like c-Myc and Bcl-2. This leads to the arrest of the cell cycle at the G1 phase, thereby inhibiting the proliferation of cancer cells, particularly in certain types of leukemia.

The modulation of ATP-binding cassette (ABC) transporters is another area of investigation. These transporters are involved in moving substances across cell membranes, and their dysfunction is linked to diseases like cystic fibrosis. Furthermore, the development of bifunctional molecules that link a target-binding ligand to an E3 ubiquitin ligase ligand represents a novel strategy to induce the degradation of specific proteins. This approach, known as targeted protein degradation, offers a powerful way to control protein expression and intervene in disease processes.

Investigation of Autophagy and Apoptosis Induction

Derivatives of the benzo[cd]indol-2-one scaffold have been identified as potent modulators of critical cellular pathways, including autophagy and apoptosis (programmed cell death). Research has focused on designing molecules that can selectively trigger these processes in cancer cells.

One notable study developed a series of polyamine-benzo[cd]indol-2(1H)-one conjugates designed to target and eliminate metastatic cancer cells. nih.govacs.org Among these, a specific derivative, compound 15f , demonstrated a significant ability to induce both autophagy and apoptosis in hepatocellular carcinoma cells. nih.gov The mechanism of action involves a synergistic crosstalk between these two pathways, where the induction of one reinforces the other, leading to more effective cancer cell death. nih.gov Further investigations into the benzo[cd]indol-2-one scaffold have identified it as a novel basis for targeting Atg4B, a key cysteine protease involved in the formation of autophagosomes, thus inhibiting the autophagy process in other contexts to enhance the efficacy of chemotherapy.

Table 1: Research Findings on Autophagy and Apoptosis Induction by Benzo[cd]indol-2-one Derivatives

Compound/Derivative Biological Effect Mechanism of Action Cell Line
Compound 15f Induces both autophagy and apoptosis Enters cancer cells via polyamine transporter, leading to mutually reinforcing crosstalk between autophagy and apoptosis. nih.gov Hepatocellular Carcinoma

| Benzo[cd]indol-2(1H)-one Scaffold | Inhibition of autophagy | Serves as a core structure for developing inhibitors of Atg4B, a key autophagy-related protein. | Human Colorectal Adenocarcinoma (HT-29) |

Lysosome-Targeted Studies and Related Mechanisms

The lysosome has emerged as a crucial therapeutic target in cancer treatment. nih.gov Scientists have exploited the benzo[cd]indol-2-one structure to create compounds that specifically accumulate in these acidic organelles.

Building on a lysosome-targeted bio-imaging agent, a homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC), researchers developed novel series of polyamine conjugates. nih.govacs.org These molecules are engineered to be recognized and internalized by the polyamine transport system, which is often upregulated in cancer cells and localized in lysosomes. nih.gov

Compound 15f , a polyamine conjugate, was shown to enter cancer cells and localize within the lysosomes. nih.gov This targeted delivery not only initiates apoptosis and autophagy but also allows for the visualization of lysosomes. The compound exhibits strong green fluorescence, indicating its potential as a dual-function agent for both therapy and diagnostics (theranostics). nih.govacs.org

Interactions with Biological Macromolecules (excluding DNA/ECT cleavage data)

The benzo[cd]indol-2-one scaffold has proven to be a versatile template for designing inhibitors that bind to specific proteins, thereby modulating their function. These interactions are critical for developing targeted therapies.

BET Bromodomain Inhibition: Structure-based virtual screening has identified compounds containing the benzo[cd]indol-2(1H)-one scaffold as a new class of inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4. acs.org These proteins are epigenetic readers that play a crucial role in regulating gene expression and are major targets in cancer research. Through structural optimization, highly potent derivatives were developed, with some compounds binding to the BRD4 bromodomain with high affinity. acs.org For instance, compound 85 from one study represents a potent and selective BET bromodomain inhibitor with a good pharmacokinetic profile, highlighting its therapeutic potential. acs.org

Aurora B Kinase Inhibition: Other research efforts have identified benzo[cd]indol-2(1H)-one derivatives as inhibitors of Aurora B kinase, a key protein that regulates cell division. asianpubs.orgresearchgate.net Overexpression of Aurora B is common in many cancers, making it a valuable therapeutic target. researchgate.net A virtual screen of millions of compounds identified a lead structure which was then optimized, resulting in derivatives with potent inhibitory activity against the kinase. asianpubs.orgresearchgate.net

Table 2: Interaction of Benzo[cd]indol-2-one Derivatives with Biological Macromolecules

Derivative Class Macromolecule Target Biological Role of Target Finding
Benzo[cd]indol-2(1H)-one sulfonamides BRD4 Bromodomain Epigenetic reader, transcriptional regulation. acs.org Identified as a new class of potent and selective inhibitors with Kd values in the nanomolar range. acs.org

| Benz[cd]indol-2(1H)-one derivatives | Aurora B Kinase | Serine/threonine kinase essential for cell division. asianpubs.orgresearchgate.net | Identified as inhibitors with potent antitumor activity in vitro enzyme assays. asianpubs.org |

Applications in Advanced Materials Science

The photophysical properties inherent to the benzo[cd]indole core make it a promising candidate for use in advanced materials, particularly in electronics and sensing.

Integration into Optoelectronic Devices

The development of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on organic molecules with high fluorescence quantum yields and stability. While the benzo[cd]indol-2-one scaffold itself is known as a building block for dyes, chemimpex.com closely related fused indole structures have demonstrated significant potential.

For example, squaraine dyes that incorporate a 1H-benzo[c,d]indol-2-ylidene moiety have been designed as near-infrared (NIR) sensitizers for dye-sensitized solar cells (DSSCs). acs.org The annulation (fusion) of a benzene (B151609) ring to the indole core in these dyes results in a broadened and red-shifted light absorption, improving the device's efficiency in converting light to electricity. acs.org Furthermore, other complex indolizine (B1195054) systems have been successfully used as emitters in OLEDs, producing pure and intense light. researchgate.net The inherent fluorescence and charge-transport capabilities of these indole-based systems underscore the potential of the benzo[cd]indol-2-one scaffold for integration into various optoelectronic technologies. beilstein-journals.org

Development of Conjugated Polymers for Biosensing Platforms

Conjugated polymers are often used in modern biosensors due to their ability to amplify signals. Integrating a responsive fluorescent molecule (fluorophore) into a conjugated polymer backbone can create highly sensitive sensing platforms.

As established, derivatives of benzo[cd]indol-2-one can act as fluorescent probes, for instance, in the imaging of lysosomes. nih.govacs.org This fluorescence is a key requirement for optical biosensing. While the direct incorporation of this compound into a conjugated polymer for biosensing has not been extensively documented, the principle remains a viable area of materials research. The development of such a polymer could harness the specific environmental sensitivity of the benzo[cd]indole fluorophore and the signal amplification properties of the polymer chain to create advanced platforms for detecting specific biological analytes or events.

Future Research Horizons for Benzo[cd]indole Scaffolds

While specific research on the chemical compound this compound is not extensively documented in publicly available scientific literature, the broader family of benzo[cd]indole derivatives represents a vibrant and promising area of scientific inquiry. The foundational structure of benzo[cd]indole is recognized as a "privileged scaffold" in medicinal chemistry, indicating its capacity to bind to multiple biological targets and serve as a basis for the development of a wide range of therapeutic agents. researchgate.netnih.gov This article will, therefore, discuss the future directions and emerging research avenues for the benzo[cd]indole class of compounds, providing a roadmap for potential investigations into molecules like this compound.

Q & A

Q. What are the recommended synthetic strategies for 4-(Benzo[cd]indol-2-ylamino)phenol, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves coupling a benzo[cd]indole derivative with a para-aminophenol moiety. A Buchwald-Hartwig amination reaction is effective for forming the C–N bond between the indole and phenol groups . Post-synthesis, purity should be validated using HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity. Mass spectrometry (HRMS) is critical for verifying molecular weight accuracy .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic indole-phenol system (λmax ~280–320 nm) .
  • FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and phenolic O–H bonds (broad peak ~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D structure to validate intramolecular hydrogen bonding between the indole NH and phenolic OH groups .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer :
  • Antioxidant Activity : Use DPPH radical scavenging assays (IC50 values) to assess phenolic group efficacy .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MV4;11 leukemia) via MTT assays, with IC50 <10 µM indicating high potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Methodological Answer :
  • Substitution Analysis : Introduce electron-withdrawing groups (e.g., Cl, F) at the indole’s 4-position to enhance binding affinity to targets like BET bromodomains (Kd <200 nM) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with BRD4’s acetyl-lysine binding pocket . Validate with surface plasmon resonance (SPR) for kinetic binding studies .

Q. How to resolve contradictions between solubility and bioactivity data?

  • Methodological Answer :
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or PEG-based formulations to improve aqueous solubility without compromising activity .
  • Comparative Studies : Cross-reference solubility (logP ~2.5–3.5) with IC50 values in cellular assays. A compound with logP=3.2 and IC50=1.2 µM may balance lipophilicity and potency better than analogs .

Q. What advanced analytical methods validate its stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via LC-MS/MS to identify breakdown products (e.g., quinone derivatives from phenol oxidation) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using HPLC-UV .

Q. How to investigate its mechanism of action in epigenetic modulation?

  • Methodological Answer :
  • BET Bromodomain Inhibition : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics to BRD4 (ΔG ~-8 kcal/mol) .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify downregulated oncogenes (e.g., MYC) .

Key Recommendations for Researchers

  • Prioritize structure-based virtual screening to identify derivatives with enhanced target selectivity .
    - Use synchrotron X-ray diffraction for resolving crystallographic ambiguities in the indole-phenol core [[12]].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.